Cas no 1805170-98-2 (3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid)

3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid
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- インチ: 1S/C7H3BrF2INO2/c8-4-2(7(13)14)1-3(11)12-5(4)6(9)10/h1,6H,(H,13,14)
- InChIKey: LFROEFBDXYHKPV-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(=O)O)=C(C(C(F)F)=N1)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 232
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 50.2
3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060447-1g |
3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid |
1805170-98-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid 関連文献
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3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acidに関する追加情報
Introduction to 3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid (CAS No. 1805170-98-2)
3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid (CAS No. 1805170-98-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse pharmacological properties. The presence of multiple substituents, including bromo, difluoromethyl, and iodo groups, as well as a carboxylic acid moiety, makes this molecule a promising candidate for further exploration in drug discovery and material science.
The bromo and iodo substituents on the pyridine ring introduce electrophilic centers that can be readily modified through various chemical reactions, such as cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions allow for the introduction of additional functional groups or the formation of new molecular architectures, thereby expanding the chemical space available for drug design. The difluoromethyl group is particularly noteworthy, as it is known to enhance metabolic stability and binding affinity in many drug candidates. This feature has been extensively studied in recent years, with numerous reports demonstrating its utility in improving the pharmacokinetic profiles of small-molecule inhibitors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The structural framework of 3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid (CAS No. 1805170-98-2) aligns well with this trend, as it provides a versatile scaffold for designing molecules with specific biological activities. For instance, pyridine derivatives have been shown to exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways that are aberrantly activated in cancer cells. The combination of bromo and iodo groups further enhances the reactivity of this compound, enabling the synthesis of complex derivatives that can be optimized for improved efficacy and selectivity.
One of the most compelling aspects of this compound is its potential application in the development of next-generation kinase inhibitors. Kinases are enzymes that play a crucial role in regulating cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the bromo and iodo atoms, researchers can construct libraries of pyridine-based inhibitors that target specific kinases with high precision. Additionally, the difluoromethyl group can be strategically positioned to modulate binding interactions with the enzyme active site, thereby enhancing potency and reducing off-target effects.
The carboxylic acid moiety at the 4-position of the pyridine ring provides another point of diversification for medicinal chemists. This functional group can be converted into esters, amides, or other derivatives that may improve solubility or bioavailability. Furthermore, it can serve as a linker for constructing more complex molecules through condensation reactions or coupling strategies. These modifications are essential for optimizing drug-like properties such as lipophilicity, solubility, and metabolic stability.
Recent advances in computational chemistry and machine learning have also contributed to the growing interest in this compound. These tools allow researchers to predict biological activities and optimize molecular structures with unprecedented efficiency. By integrating experimental data with computational models, scientists can rapidly screen large libraries of compounds like 3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid (CAS No. 1805170-98-2) to identify promising candidates for further development. This interdisciplinary approach has accelerated the discovery process in drug discovery pipelines and has led to several breakthroughs in recent years.
The agrochemical sector has also benefited from the versatility of pyridine-based compounds like this one. Pyridine derivatives are widely used as intermediates in the synthesis of herbicides, fungicides, and insecticides due to their ability to interact with biological targets in plants and pests. The unique combination of substituents in 3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid (CAS No. 1805170-98-2) makes it a valuable building block for developing novel agrochemicals with improved efficacy and environmental safety profiles.
In conclusion,3-Bromo-2-(difluoromethyl)-6-iodopyridine-4-carboxylic acid (CAS No. 1805170-98-2) represents a fascinating compound with broad applications across multiple fields. Its structural features make it an ideal candidate for further exploration in drug discovery and material science. By harnessing its reactivity through modern synthetic techniques and leveraging computational tools for optimization, scientists are poised to unlock new therapeutic opportunities and develop innovative solutions for global challenges.
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